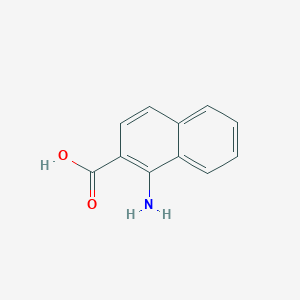

1-Amino-2-naphthoic acid

Descripción general

Descripción

1-Amino-2-naphthoic acid is a derivative of the amino acid lysine . It is a white solid, although commercial samples can appear gray . It exhibits both acidic and weak basic properties .

Synthesis Analysis

The synthesis of 1-Amino-2-naphthoic acid involves a series of reactions. The process starts with 2,3-dimethylnaphthalene, which is oxidized using sodium dichromate dihydrate in an autoclave . Another method involves the reaction of 1-acetonaphthone with DMSO and I2 in chlorobenzene solvent .Molecular Structure Analysis

The molecular formula of 1-Amino-2-naphthoic acid is C11H9NO2 . The InChI code is 1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) .Chemical Reactions Analysis

1-Amino-2-naphthoic acid undergoes condensation with methylene-substituted azaheterocycles in the presence of an oxidizing agent to yield photochromic spirooxazines . It also reacts with cyanate anion (CNO−), triggering intense emission of green fluorescence .Physical And Chemical Properties Analysis

1-Amino-2-naphthoic acid has a molecular weight of 187.198 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 378.5±30.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Intermediate for Organic Synthesis

1-Amino-2-naphthoic acid is used as an intermediate for organic synthesis . This means it can be used in the production of a variety of other chemicals in the laboratory or industrial settings.

Dyes Analytical Reagent

This compound is also used as a dyes analytical reagent . In this context, it can be used to test, identify, or quantify the presence of other substances within a sample.

Structural Modification of Natural Products

Amino acids, including 1-Amino-2-naphthoic acid, are used in the structural modification of natural products . The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Fluorescence Probe for Cyanate Anion Detection

3-Amino-2-naphthoic acid, a related compound, has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .

Mecanismo De Acción

While the specific mechanism of action for 1-Amino-2-naphthoic acid is not mentioned in the search results, aminoglycosides, a class of compounds to which it belongs, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The paper “Selective and sensitive detection of cyanate using 3-amino-2-naphthoic acid-based turn-on fluorescence probe” discusses the use of 3-amino-2-naphthoic acid as a fluorescence probe for the detection of cyanate anion .

Propiedades

IUPAC Name |

1-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRLRQQWXGEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472807 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-naphthoic acid | |

CAS RN |

4919-43-1 | |

| Record name | 1-amino-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

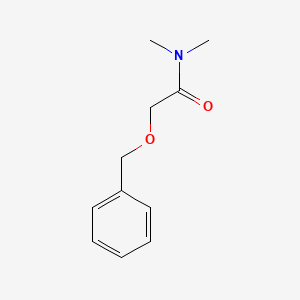

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the reported synthetic method for 1-amino-2-naphthoic acid derivatives?

A1: The research presents a novel, metal-free method for synthesizing substituted 1-amino-2-naphthoic acid derivatives. [] This is significant because it offers several advantages over traditional synthetic approaches:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(3R)-3-acetylsulfanyl-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B1279633.png)